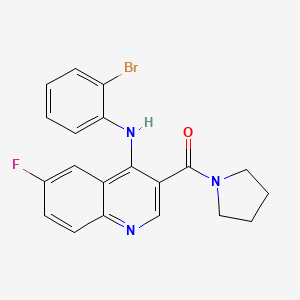
(4-((2-溴苯基)氨基)-6-氟喹啉-3-基)(吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17BrFN3O and its molecular weight is 414.278. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物的一些衍生物对罗得西亚锥虫表现出良好的抗锥虫活性。 研究人员已在体外测试了这些衍生物,正在探索其作为替代疗法的潜力 .
- 某些 2-氨基嘧啶衍生物,包括我们关注的化合物,表现出优异的抗疟活性。 这些化合物可以作为青蒿素类疗法的潜在替代品 .
- 研究人员评估了其对急性感染细胞中 HIV-1 和 HIV-2 株的有效性。 该化合物可能有助于对抗 HIV .
抗锥虫活性
抗疟活性
抗 HIV 活性
无金属合成
生物活性
The compound (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also referred to by its CAS number 1215675-45-8, is a synthetic derivative belonging to the class of quinoline compounds. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19BrFN3O, with a molecular weight of 428.3 g/mol. Its structure includes a bromophenyl amino group and a pyrrolidine moiety, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H19BrFN3O |
| Molecular Weight | 428.3 g/mol |
| CAS Number | 1215675-45-8 |
Antitumor Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antitumor activity. For instance, compounds structurally similar to (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone have been shown to inhibit human class I histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cell lines such as SKM-1 .
Mechanism of Action:
- HDAC Inhibition : By inhibiting HDACs, these compounds promote the accumulation of acetylated histones, which can lead to altered gene expression favoring apoptosis.
- Cell Cycle Arrest : The compound has been associated with G1 phase cell cycle arrest in various cancer models, suggesting a potential role in halting tumor progression.
Pharmacokinetics
Pharmacokinetic studies reveal that similar quinoline derivatives possess favorable absorption and distribution profiles in vivo. Notably, these compounds demonstrate minimal metabolic differences across various species' hepatocytes, indicating potential for broad applicability in clinical settings .
In Vitro Studies
A study focusing on a related compound demonstrated potent inhibitory effects against human cancer cell lines, showcasing its potential as an antineoplastic agent. The compound was able to induce significant apoptosis and cell cycle arrest at low concentrations .
In Vivo Efficacy
In xenograft models, compounds similar to (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone exhibited substantial tumor growth inhibition when administered orally. These findings underscore the compound's potential as a candidate for further development in cancer therapeutics .
属性
IUPAC Name |
[4-(2-bromoanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3O/c21-16-5-1-2-6-18(16)24-19-14-11-13(22)7-8-17(14)23-12-15(19)20(26)25-9-3-4-10-25/h1-2,5-8,11-12H,3-4,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMWRDJBXSSODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














